
2-(4-bromophenyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromophenyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone, also known as BDBQ, is a chemical compound that belongs to the class of quinazolinone derivatives. It has gained significant attention in the scientific community due to its potential therapeutic properties in various diseases.
Mecanismo De Acción
The mechanism of action of 2-(4-bromophenyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone is not fully understood. However, it has been proposed that 2-(4-bromophenyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone exerts its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and blocking angiogenesis. 2-(4-bromophenyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone has also been found to modulate the expression of various genes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects
2-(4-bromophenyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10. 2-(4-bromophenyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone has also been found to reduce the levels of reactive oxygen species and increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-bromophenyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its chemical structure is well-defined. 2-(4-bromophenyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone has also been found to be stable under various conditions, making it suitable for long-term storage. However, 2-(4-bromophenyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone has some limitations for lab experiments. Its solubility in water is relatively low, which can limit its use in aqueous solutions. 2-(4-bromophenyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone can also be toxic at high concentrations, which requires careful handling and disposal.
Direcciones Futuras
There are several future directions for the study of 2-(4-bromophenyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone. One potential direction is to investigate its potential therapeutic properties in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Another direction is to explore the structure-activity relationship of 2-(4-bromophenyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone and its derivatives to identify more potent and selective compounds. Furthermore, the development of novel drug delivery systems for 2-(4-bromophenyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone can enhance its bioavailability and reduce its toxicity.
Métodos De Síntesis
2-(4-bromophenyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone can be synthesized by the reaction of 4-bromoaniline and methyl anthranilate in the presence of a catalyst, such as palladium or copper. The reaction takes place under mild conditions, and the yield of 2-(4-bromophenyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone is relatively high. The synthesized product can be purified by recrystallization or chromatography.
Aplicaciones Científicas De Investigación
2-(4-bromophenyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone has been extensively studied for its potential therapeutic properties. It has been found to exhibit antitumor, anti-inflammatory, and antioxidant activities. 2-(4-bromophenyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone has been shown to inhibit the growth of various cancer cells, including breast cancer, colon cancer, and lung cancer cells. It has also been found to reduce inflammation and oxidative stress in animal models of inflammatory diseases, such as rheumatoid arthritis and colitis.
Propiedades
Nombre del producto |
2-(4-bromophenyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone |
|---|---|
Fórmula molecular |
C15H13BrN2O |
Peso molecular |
317.18 g/mol |
Nombre IUPAC |
2-(4-bromophenyl)-2-methyl-1,3-dihydroquinazolin-4-one |
InChI |
InChI=1S/C15H13BrN2O/c1-15(10-6-8-11(16)9-7-10)17-13-5-3-2-4-12(13)14(19)18-15/h2-9,17H,1H3,(H,18,19) |
Clave InChI |
RLNYEGKEDRJIFL-UHFFFAOYSA-N |
SMILES |
CC1(NC2=CC=CC=C2C(=O)N1)C3=CC=C(C=C3)Br |
SMILES canónico |
CC1(NC2=CC=CC=C2C(=O)N1)C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![11-Benzyl-4-butan-2-yl-7,21-dimethyl-18,25-di(propan-2-yl)-6,20-dioxa-13,27-dithia-3,10,17,24,29,30,31,32-octazapentacyclo[24.2.1.15,8.112,15.119,22]dotriaconta-1(28),5(32),12(31),14,19(30),26(29)-hexaene-2,9,16,23-tetrone](/img/structure/B233229.png)
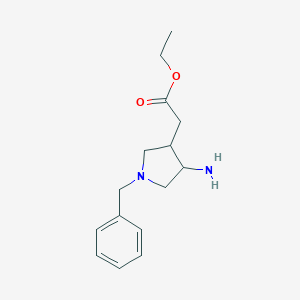
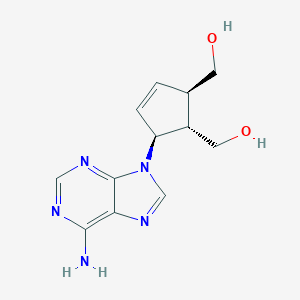
![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[(10R,12S,14R)-12-hydroxy-17-[(2S,4S,5S)-4-hydroxy-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,6,10,14-pentamethyl-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]-6-(hydroxymethyl)-2-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B233259.png)
![[1(2H),3'-Bipyridine]-3-carboxylic acid, 2-oxo-](/img/structure/B233266.png)
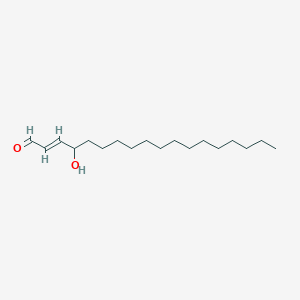
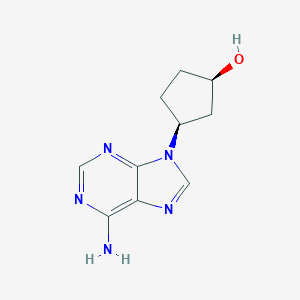
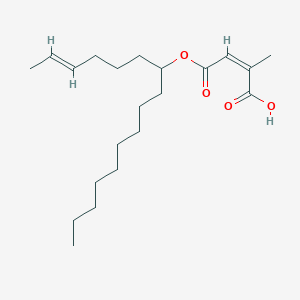

![[(1R,4S,5R)-4-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopent-2-en-1-yl]methanol](/img/structure/B233325.png)

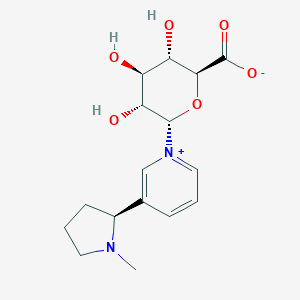
![7-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1,3-dimethyl-2,4(1H,3H)-pteridinedione](/img/structure/B233340.png)
